3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethanesulfonyl)-8-azabicyclo[321]octane is a bicyclic compound featuring a unique azabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane typically involves the use of intramolecular cycloaddition reactions. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides and sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic framework but contains an oxygen atom in place of the nitrogen atom.
Tricyclo[3.2.1.02.7]octane: Features a tricyclic structure with additional ring strain and complexity.
Uniqueness: 3-(Ethanesulfonyl)-8-azabicyclo[321]octane is unique due to its combination of a bicyclic framework with an ethanesulfonyl group, which imparts distinct chemical reactivity and biological activity
Biological Activity
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane is a nitrogen-containing bicyclic compound belonging to the class of azabicyclo compounds. Its unique structure, characterized by an ethanesulfonyl group attached to the bicyclic framework, significantly influences its biological activities and pharmacological potential. This article explores the compound's biological activity, focusing on its interactions with neurotransmitter systems and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure derived from the 8-azabicyclo[3.2.1]octane scaffold, which is known for its relevance in pharmacology, particularly in drug development targeting neurotransmitter systems. The ethanesulfonyl group enhances solubility and interaction capabilities compared to other similar compounds.
Biological Activity Overview
Research indicates that this compound may act as a monoamine reuptake inhibitor , influencing neurotransmitter levels in the brain and potentially treating mood disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems makes it a candidate for various therapeutic applications.
Key Biological Targets
The primary biological targets of this compound include:
- Serotonin Transporters (SERT)
- Dopamine Transporters (DAT)
- Norepinephrine Transporters (NET)
These targets are crucial for the regulation of mood, behavior, and cognitive functions.
The compound's mechanism of action involves binding to neurotransmitter transporters, inhibiting their reuptake and thereby increasing the availability of monoamines in the synaptic cleft. This mechanism is similar to that of established antidepressants, which aim to enhance serotonergic and dopaminergic signaling.
Synthesis and Derivatives
Synthesis of this compound typically involves several key steps:
- Formation of the bicyclic structure.
- Introduction of the ethanesulfonyl group.
- Purification and characterization of the final product.
Research into structural modifications has led to derivatives with enhanced biological activities, expanding the therapeutic potential of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of related azabicyclo compounds:
- Study on Monoamine Reuptake Inhibition :
- Pharmacological Evaluation :
-
Therapeutic Applications :
- Compounds similar to this compound have been evaluated for their efficacy in treating anxiety disorders and ADHD, showcasing their versatility as pharmacological agents .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and unique aspects of compounds related to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane | Bicyclic structure with two nitrogen atoms | Different nitrogen positioning affects reactivity |
2-azabicyclo[2.2.1]heptane derivatives | Similar bicyclic core but lacks sulfonyl groups | Variability in substituents leads to diverse properties |
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | Oxygen instead of nitrogen in one ring | Potentially different biological activities |
Properties
Molecular Formula |
C9H17NO2S |
---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
3-ethylsulfonyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H17NO2S/c1-2-13(11,12)9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3 |
InChI Key |
BZQGOUBOMVRRPR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1CC2CCC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.